Phenylalanine-N-sulfonamide
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Overview
Description
Phenylalanine-N-Sulfonamide is an organic compound that belongs to the class of phenylalanine derivatives. These compounds contain phenylalanine or a derivative thereof resulting from the reaction of phenylalanine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom
Preparation Methods
Phenylalanine-N-Sulfonamide can be synthesized through several methods. One common approach involves the oxidative coupling of thiols and amines, which are readily available and low-cost commodity chemicals . This method is highly efficient and environmentally friendly, as it does not require additional pre-functionalization and de-functionalization steps, thereby reducing waste generation. Another method involves the reaction of 2-chloro-N-(4-sulfamoylphenyl) acetamide with ammonium thiocyanate in absolute ethanol under reflux conditions . This reaction is monitored using thin-layer chromatography (TLC) to ensure completion.
Chemical Reactions Analysis
Phenylalanine-N-Sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The oxidative coupling of thiols and amines is a notable reaction that produces sulfonamides in a single step . Common reagents used in these reactions include ammonium carbamate and methanol, which serve as the nitrogen and oxygen sources, respectively . The major products formed from these reactions are structurally diverse sulfonamides, which have significant applications in medical chemistry.
Scientific Research Applications
Phenylalanine-N-Sulfonamide has a wide range of scientific research applications. In the field of biomedicine, it is used as a building block for the synthesis of various pharmaceuticals, including antimicrobial and anticancer agents . It also plays a role in the development of enzyme inhibitors and therapeutic agents . In environmental science, this compound is used in the synthesis of compounds that help in pesticide processing and preserving plant vitality . Additionally, it is utilized in the biosynthesis of natural products and in drug discovery and development .
Mechanism of Action
The mechanism of action of Phenylalanine-N-Sulfonamide involves its interaction with specific molecular targets and pathways. It acts as a competitive inhibitor of bacterial enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid . By inhibiting this enzyme, this compound disrupts the production of folic acid, thereby inhibiting bacterial DNA growth and cell division . This mechanism is similar to that of other sulfonamide drugs, which also target folate metabolism in bacteria .
Comparison with Similar Compounds
Phenylalanine-N-Sulfonamide can be compared with other similar compounds, such as sulfonimidates and sulfonamides. Sulfonimidates are sulfur (VI) species that serve as intermediates to access other important organosulfur compounds . They are used as building blocks for the synthesis of sulfoximine and sulfonimidamide drug candidates . Sulfonamides, on the other hand, are widely used as antimicrobial and anticancer agents . They exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties . This compound is unique in its specific interaction with dihydropteroate synthetase, making it a valuable compound in the development of enzyme inhibitors and therapeutic agents .
Similar Compounds
- Sulfonimidates
- Sulfonamides
- Sulfoximines
- Sulfonimidamides
Properties
Molecular Formula |
C9H12N2O4S |
---|---|
Molecular Weight |
244.27 g/mol |
IUPAC Name |
(2S)-3-phenyl-2-(sulfamoylamino)propanoic acid |
InChI |
InChI=1S/C9H12N2O4S/c10-16(14,15)11-8(9(12)13)6-7-4-2-1-3-5-7/h1-5,8,11H,6H2,(H,12,13)(H2,10,14,15)/t8-/m0/s1 |
InChI Key |
PHGMHLLGXKQIDY-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NS(=O)(=O)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)N |
Origin of Product |
United States |
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